N-(2-methyl-6-nitrophenyl)acetamide

Agrochemical Synthesis Herbicide Intermediate Heterocyclic Chemistry

Sourcing the correct ortho-substituted nitroacetanilide isomer is essential for the patented topramezone synthetic route. Generic isomers fail to provide the regioselectivity required for subsequent ring-forming reactions, leading to incorrect heterocyclic scaffolds and costly synthesis failures. N-(2-Methyl-6-nitrophenyl)acetamide (CAS 59907-22-1) is the definitive starting material for this pathway. - Unique ortho-substitution pattern (2-methyl, 6-nitro) is non-negotiable for synthesizing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, the direct precursor to topramezone. - Melting point of 156-158°C provides a rapid QC identity check to distinguish it from inactive isomers (e.g., 4-nitroacetanilide, mp 215-217°C), preventing incorrect material usage. - Soluble in chloroform and DMSO; practically insoluble in water, enabling specific reaction media requirements for efficient processing.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 59907-22-1
Cat. No. B181055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-6-nitrophenyl)acetamide
CAS59907-22-1
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
InChIKeyVWGWKZKGMNQBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-6-nitrophenyl)acetamide Procurement Guide


N-(2-Methyl-6-nitrophenyl)acetamide (CAS 59907-22-1), also known as 2'-Methyl-6'-nitroacetanilide, is an aryl acetamide derivative characterized by the presence of both a methyl and a nitro substituent on the phenyl ring. The compound has a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol [1]. It is a yellow crystalline solid with a melting point of 156-158 °C and a calculated LogP of 0.6, indicating moderate lipophilicity . As a functionalized aromatic amide, it serves as a versatile building block in organic synthesis, with primary applications as a pharmaceutical and agrochemical intermediate .

Synthetic Role
Ortho-substituted aryl acetamide building block for heterocyclic synthesis.
Key Application
Reported entry point for topramezone herbicide intermediate R&D.
QC Identity Check
Distinct melting point (156–158 °C) distinguishes from common nitroacetanilide isomers.

Why N-(2-Methyl-6-nitrophenyl)acetamide Cannot Be Replaced


The unique ortho-substitution pattern of N-(2-methyl-6-nitrophenyl)acetamide (methyl at 2-position, nitro at 6-position) creates a distinct steric and electronic environment that cannot be replicated by other nitroacetanilide isomers. This precise arrangement is critical for specific synthetic transformations, particularly in the patented route to the commercial herbicide topramezone [1]. Generic substitution with a different nitroacetanilide isomer (e.g., 4-nitroacetanilide) would alter the regioselectivity of subsequent ring-forming reactions, leading to different heterocyclic scaffolds and failing to produce the desired active pharmaceutical or agrochemical ingredient. The compound's specific solubility profile—soluble in chloroform and DMSO but practically insoluble in water—further dictates its behavior in reaction media, impacting yield and purification efficiency compared to other nitroacetanilides .

Regiochemistry
Target: 2-Methyl-6-nitro pattern directs specific ring-forming reactions.
Substitutes: Other nitroacetanilide isomers (e.g., 4-nitro) lead to different heterocyclic scaffolds, not topramezone precursors.
Solubility
Target: Soluble in CHCl₃, DMSO; insoluble in H₂O (LogP 0.6). Dictates reaction media.
Substitutes: Varying solubility profiles may shift extraction, purification efficiency, and yield.
QC Fingerprint
Target: m.p. 156–158 °C provides a rapid identity and purity screen.
Substitutes: m.p. may differ significantly (e.g., 4-nitro isomer ~215 °C), risking misidentification upon receipt.

N-(2-Methyl-6-nitrophenyl)acetamide vs. Analogs: Key Differences


Critical Intermediate for Topramezone Synthesis

N-(2-Methyl-6-nitrophenyl)acetamide is a key precursor in the synthesis of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, which is itself a crucial intermediate for the commercial herbicide topramezone [1]. This specific application is enabled by the unique 2-methyl-6-nitro substitution pattern on the phenyl ring. In contrast, other nitroacetanilide isomers (e.g., 4-nitroacetanilide) lack the correct ortho-substitution required for this patented dihydroisoxazole formation and would lead to different, non-topramezone heterocycles.

Topramezone Intermediate
Reported
Unique ortho-substitution pattern required for patented dihydroisoxazole formation; other isomers unsuitable.
Enables a specific, patented agrochemical route.
Conditions: Patented one-pot synthesis using Mn oxidant and ethylene.
Agrochemical Synthesis Herbicide Intermediate Heterocyclic Chemistry

Melting Point as Purity Indicator

N-(2-Methyl-6-nitrophenyl)acetamide exhibits a melting point of 156-158 °C . This value serves as a key identifier for purity assessment and differentiates it from other common nitroacetanilide isomers. For instance, 4-nitroacetanilide has a melting point of 215-217 °C, and 2-nitroacetanilide melts at 93-94 °C [1]. This significant difference allows for rapid identity verification and purity monitoring in manufacturing and formulation settings.

Melting Point (Purity)
Reported
156–158 °C vs. 4-Nitro isomer (215–217 °C) and 2-Nitro isomer (93–94 °C).
Supports rapid, cost-effective QC identity verification.
Standard capillary melting point determination.
Analytical Chemistry Quality Control Formulation Development

Solubility in Organic Solvents

The compound demonstrates a specific solubility profile: it is soluble in chloroform and dimethyl sulfoxide (DMSO), slightly soluble in ethanol and ether, and almost insoluble in water . This behavior is quantitatively reflected in its calculated LogP value of 0.6, which indicates moderate lipophilicity and is lower than that of acetanilide (LogP ~1.16) but higher than that of more polar analogs [1]. This specific solubility dictates the choice of solvent for reactions and purification steps, directly impacting process efficiency and yield.

Solubility & Lipophilicity
Method context
Soluble in CHCl₃, DMSO; slightly soluble in EtOH, Et₂O. LogP = 0.6 (calc.).
Guides solvent selection for reaction optimization and purification.
Qualitative observations and calculated XLogP3 value.
Process Chemistry Crystallization Reaction Medium Design

Organic Optoelectronic Materials Application

N-(2-Methyl-6-nitrophenyl)acetamide is identified as a useful precursor in the preparation of organic optoelectronic materials, including organic optoelectronic molecular devices and organic photoelectric conversion devices . This application leverages the compound's nitroaryl core as a building block for constructing π-conjugated systems with desirable electronic properties. While the broader class of nitroacetanilides may find similar use, the specific substitution pattern of this compound imparts a unique combination of electron-withdrawing (nitro) and electron-donating (methyl) effects, which can fine-tune the band gap and charge transport characteristics of the final material.

Materials Science Use
Context-dependent
Cited precursor for organic optoelectronic molecular devices and photoelectric conversion devices.
Supports materials research; class-level inference for property tuning.
Data to verify: Requires property validation in target optoelectronic application.
Materials Science Optoelectronics Molecular Devices

Optimal Applications for N-(2-Methyl-6-nitrophenyl)acetamide


Topramezone and Related Agrochemical Synthesis

This compound is the definitive starting material for synthesizing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, a critical intermediate in the production of the commercial herbicide topramezone [1]. Procurement should be prioritized for any R&D or scale-up effort targeting this specific agrochemical or structurally related HPPD-inhibiting herbicides. The unique ortho-substitution pattern is non-negotiable for this synthetic route.

Organic Optoelectronic Materials Development

As a cited precursor for organic optoelectronic molecular devices and photoelectric conversion devices, this compound is valuable for materials science research . Its unique combination of electron-withdrawing (nitro) and electron-donating (methyl) groups on an aromatic amide scaffold allows for the synthesis of novel π-conjugated materials with tunable electronic properties, distinct from those accessible with other nitroacetanilide isomers.

Pharmaceutical Candidates via Nitro Reduction

The presence of a reducible nitro group ortho to a protected amine (acetamide) makes this compound a strategic intermediate for generating ortho-diamino scaffolds [2]. After reduction of the nitro group to an amine, the resulting 2-methyl-6-aminoacetanilide derivative can be used to construct various nitrogen-containing heterocycles (e.g., benzimidazoles, quinazolines) of interest in medicinal chemistry. The methyl group provides additional lipophilicity and a metabolic block compared to unsubstituted analogs.

Quality Control & Purity Verification

The distinct melting point of 156-158 °C is a critical quality attribute . QC laboratories can use this value to rapidly confirm the identity and assess the purity of incoming batches, distinguishing this compound from other nitroacetanilide isomers (e.g., 4-nitroacetanilide, mp 215-217 °C) that may be present as impurities or incorrectly supplied. This ensures the correct material is used in subsequent, often costly, synthetic steps.

Application
Selection Property
Validation Focus
Topramezone & Agrochemical R&D
Regiochemistry (ortho-substitution pattern)
Dihydroisoxazole formation and synthetic route feasibility
Organic Optoelectronic Materials
Electron-withdrawing/donating nitro and methyl groups
Electronic property characterization of novel π-conjugated systems
Medicinal Chemistry (N-Heterocycles)
Reducible nitro group ortho to protected amine
Synthesis of benzimidazole/quinazoline scaffolds
Quality Control & Purity Verification
Distinct melting point (156–158 °C)
Identity confirmation and batch purity assessment against isomers

Technical Documentation Hub

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57 linked technical documents
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